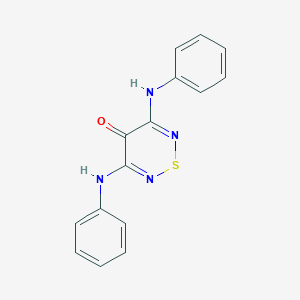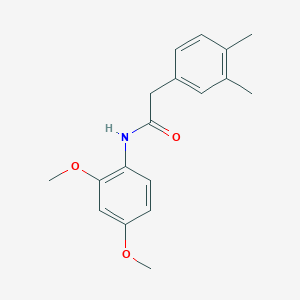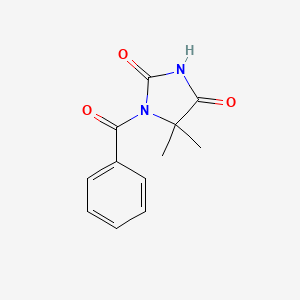![molecular formula C16H17FN2O3S B5688813 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide, also known as FSBA, is a sulfonamide-based compound that has been widely used in scientific research. FSBA is a potent and irreversible inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological and pathological processes.
Mécanisme D'action
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This results in the inactivation of the enzyme and the prevention of its normal physiological function. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to be a potent and selective inhibitor of cysteine proteases, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to have a variety of biochemical and physiological effects depending on the specific cysteine protease that it inhibits. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to inhibit the activity of cathepsin B, a cysteine protease that is involved in cancer progression and metastasis. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has also been shown to inhibit the activity of caspases, cysteine proteases that play a critical role in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide is a powerful tool for studying the role of cysteine proteases in various physiological and pathological processes. However, there are some limitations to its use in lab experiments. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide irreversibly inhibits cysteine proteases, which can make it difficult to study the long-term effects of cysteine protease inhibition. Additionally, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can have off-target effects on other proteins that contain cysteine residues, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide and cysteine proteases. One area of research is the development of new and more selective cysteine protease inhibitors that can be used to study the specific roles of different cysteine proteases in various physiological and pathological processes. Another area of research is the identification and characterization of novel cysteine proteases in different organisms, which can provide insights into the evolution and function of these important enzymes. Finally, the development of new techniques for studying the long-term effects of cysteine protease inhibition will be important for understanding the role of these enzymes in health and disease.
Méthodes De Synthèse
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can be synthesized by reacting 4-fluoroaniline with 4-aminobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been widely used in scientific research as a tool to study the role of cysteine proteases in various physiological and pathological processes. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been used to investigate the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has also been used to identify and characterize novel cysteine proteases in different organisms.
Propriétés
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-3-16(20)18-13-8-10-15(11-9-13)23(21,22)19-14-6-4-12(17)5-7-14/h4-11,19H,2-3H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITDYORUGNMXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)

![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)


![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)